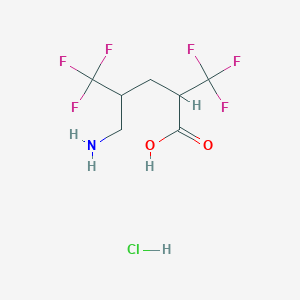

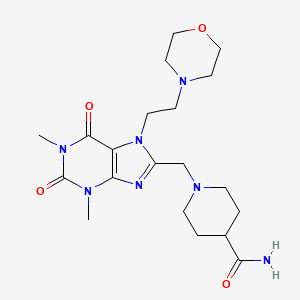

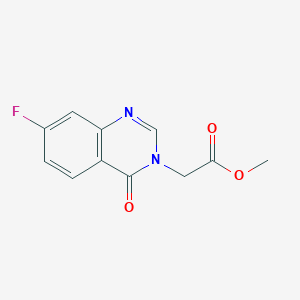

![molecular formula C8H16ClNO B2417445 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride CAS No. 2187426-23-7](/img/structure/B2417445.png)

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride, commonly known as cocaine, is a potent central nervous system stimulant and a Schedule II drug under the Controlled Substances Act. Cocaine is derived from the leaves of the coca plant and has been used for various medicinal purposes. However, its high potential for abuse and addiction has led to its prohibition in most countries. In recent years, research has focused on understanding the mechanism of action and physiological effects of cocaine, as well as developing new methods for its synthesis.

科学的研究の応用

Catalytic Applications in Organic Synthesis

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride and its homologues like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have been identified as stable compounds with potential catalytic applications. These hydroxylamines have demonstrated efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing a sustainable and mild approach to alcohol oxidation (Toda et al., 2023).

Chemical Synthesis and Structural Analysis

The compound and its related structures have been the subject of extensive synthetic and structural studies. For instance, reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles have led to the formation of various compounds, including oximes, hydrazones, and azines. This highlights the compound's versatility in organic synthesis and its potential to yield a range of structurally diverse derivatives (Moskalenko & Boev, 2009).

Potential Pharmacological Applications

Research has also explored the potential pharmacological applications of analogs of 3-azabicyclo[3.3.1]nonanes. For instance, synthetic analogs such as 3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene and N-(2-hydroxyethyl)cytosine have been studied for their antiarrhythmic activity, demonstrating the biomedical relevance of these structures (Khisamutdinova et al., 2004).

Molecular Modeling and Inhibitor Activity

The compound's derivatives have been used in molecular modeling studies to predict and confirm in vitro inhibitor activity, highlighting its significance in drug design and development. For instance, the inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride was studied using molecular modeling and confirmed through experiments, providing insights into its potential therapeutic applications (Plotnikova et al., 2013).

特性

IUPAC Name |

(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEYQFBKIDKRQZ-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2C[C@@H]1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

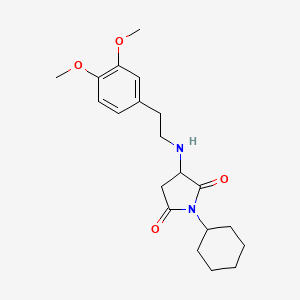

![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)

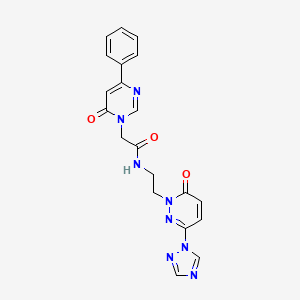

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)

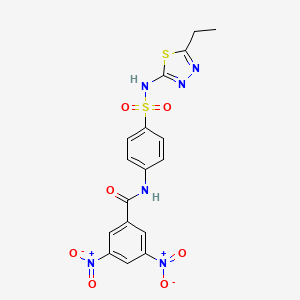

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)